molecular formula C7H6FIO B2672755 4-Fluoro-2-iodobenzyl alcohol CAS No. 937649-01-9

4-Fluoro-2-iodobenzyl alcohol

Cat. No.: B2672755
CAS No.: 937649-01-9
M. Wt: 252.027
InChI Key: VRWAPLMYVQHMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-iodobenzyl alcohol: is an organic compound with the molecular formula C7H6FIO. It is a benzyl alcohol derivative where the benzene ring is substituted with a fluorine atom at the 4-position and an iodine atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodobenzyl alcohol can be achieved through several methods. One common synthetic route involves the following steps :

    Diazotization and Sandmeyer Reaction: The starting material, 2-aminobenzyl alcohol, undergoes diazotization to form a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction with potassium iodide to introduce the iodine atom at the 2-position.

    Fluorination: The resulting 2-iodobenzyl alcohol is then treated with a fluorinating agent, such as Selectfluor, to introduce the fluorine atom at the 4-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-iodobenzyl alcohol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodobenzyl alcohol involves its interaction with specific molecular targets and pathways. For example, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The presence of both fluorine and iodine atoms can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-iodobenzyl alcohol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .

Properties

IUPAC Name

(4-fluoro-2-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWAPLMYVQHMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.